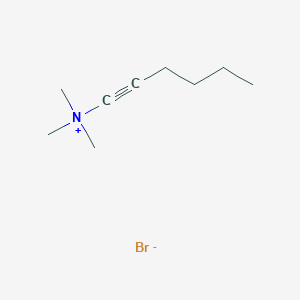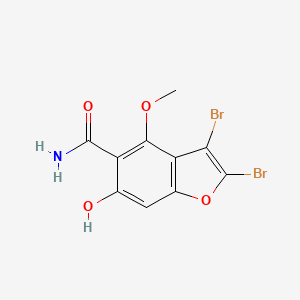
Bis(2,2-dimethylpropyl)(dimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 2,2-dimethylpropyl groups and two methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-dimethylpropyl)(dimethyl)stannane typically involves the reaction of tin(IV) chloride (SnCl4) with 2,2-dimethylpropylmagnesium bromide (a Grignard reagent) and methylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+2(CH3)2CCH2MgBr+2CH3MgBr→(CH3)2Sn[CH2C(CH3)2]2+4MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2-dimethylpropyl)(dimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The methyl or 2,2-dimethylpropyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,2-dimethylpropyl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in organic transformations and catalysis.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antimicrobial and anticancer properties. their toxicity limits their direct use in medical applications.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and as a stabilizer in PVC (polyvinyl chloride) manufacturing.
Wirkmechanismus
The mechanism of action of Bis(2,2-dimethylpropyl)(dimethyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing catalytic processes and organic transformations. The pathways involved include:
Coordination Chemistry: Formation of complexes with ligands.
Catalysis: Activation of substrates through coordination to the tin center.
Vergleich Mit ähnlichen Verbindungen
Tetramethyltin (TMT): An organotin compound with four methyl groups bonded to tin.
Tributyltin (TBT): An organotin compound with three butyl groups bonded to tin.
Triphenyltin (TPT): An organotin compound with three phenyl groups bonded to tin.
Comparison: Bis(2,2-dimethylpropyl)(dimethyl)stannane is unique due to the presence of both 2,2-dimethylpropyl and methyl groups, which influence its reactivity and applications
Eigenschaften
CAS-Nummer |
89748-42-5 |
|---|---|
Molekularformel |
C12H28Sn |
Molekulargewicht |
291.06 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl)-dimethylstannane |
InChI |
InChI=1S/2C5H11.2CH3.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H3; |
InChI-Schlüssel |
OUIAMCXBOGYINO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[Sn](C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


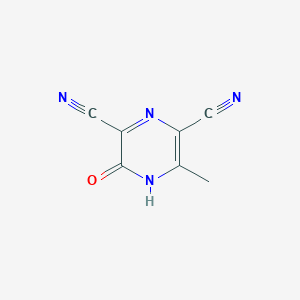
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)

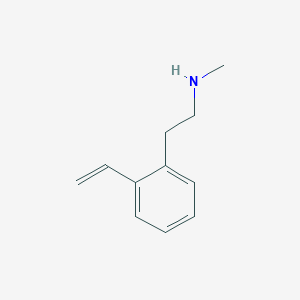
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

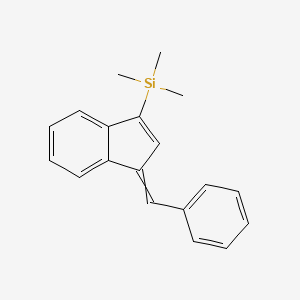
![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)


